4-(Morpholin-4-ylmethyl)-3-phenyl-1,2-oxazol-5(4h)-one
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Overview
Description
4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one is a heterocyclic compound that features a morpholinomethyl group attached to an isoxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one typically involves the reaction of 3-phenylisoxazol-5(4H)-one with morpholine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the morpholinomethyl group.
Substitution: Substituted derivatives with various functional groups replacing the morpholinomethyl group.
Scientific Research Applications
4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinomethyl-5-thioxo-1,3,4-oxadiazole
- 4-Morpholinomethyl-5-thioxo-1,2,4-triazole
Uniqueness
4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its isoxazole ring and morpholinomethyl group contribute to its versatility in various applications.
Properties
CAS No. |
39214-84-1 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H16N2O3/c17-14-12(10-16-6-8-18-9-7-16)13(15-19-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
QTFKKJHAMZJVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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